molecular formula C8H5ClF3N B036380 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride CAS No. 61881-19-4

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Cat. No. B036380
M. Wt: 207.58 g/mol
InChI Key: UKKALSJSKAHGTL-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A mixture of Ph3P (138.0 g, 526 mmol), Et3N (21.3 g, 211 mmol), CCl4 (170 mL) and TFA (20 g, 175 mmol) was stirred for 10 min in an ice-bath. Aniline (19.6 g, 211 mmol) was dissolved in CCl4 (20 mL) was added. The mixture was stirred at reflux for 3 h. The solvent was removed under vacuum and hexane was added. The precipitates (Ph3PO and Ph3P) were filtered off and washed with hexane. The filtrate was distilled under reduced pressure to yield 2,2,2-trifluoro-N-phenyl-acetimidoyl chloride (19 g), which was used in the next step without further purification.
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(CC)CC.[C:27](O)([C:29]([F:32])([F:31])[F:30])=O.[NH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.C(Cl)(Cl)(Cl)[Cl:42]>>[F:30][C:29]([F:32])([F:31])[C:27]([Cl:42])=[N:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
21.3 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
170 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum and hexane
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The precipitates (Ph3PO and Ph3P)
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with hexane
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(=NC1=CC=CC=C1)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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